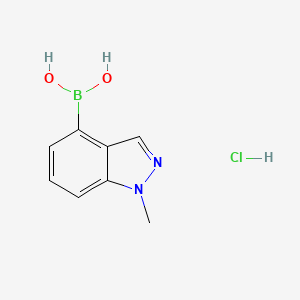

(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-methylindazol-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2.ClH/c1-11-8-4-2-3-7(9(12)13)6(8)5-10-11;/h2-5,12-13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFSEMAIXIWYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NN(C2=CC=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674183 | |

| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257527-53-9 | |

| Record name | (1-Methyl-1H-indazol-4-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257527-53-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride: A Key Building Block in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, a critical reagent in the synthesis of targeted therapeutics, particularly inhibitors of the PI3K/Akt signaling pathway. This document outlines its chemical properties, provides detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and contextualizes its role within relevant cell signaling pathways.

Chemical Identity and Properties

(1-Methyl-1H-indazol-4-yl)boronic acid and its hydrochloride salt are important intermediates in medicinal chemistry. The presence of the boronic acid functional group allows for versatile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. It is crucial to distinguish between the free base and its hydrochloride salt, as they have distinct CAS numbers and molecular weights.

Table 1: Physicochemical and Identification Data

| Property | (1-Methyl-1H-indazol-4-yl)boronic acid | This compound |

| CAS Number | 1001907-60-3 | 1257527-53-9 |

| Molecular Formula | C₈H₉BN₂O₂ | C₈H₁₀BClN₂O₂ |

| Molecular Weight | 175.98 g/mol | 200.44 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Purity | Typically ≥95% | Typically ≥95% |

Synthesis

While this guide focuses on the application of the title compound, a brief overview of its synthesis is relevant for a comprehensive understanding. The synthesis of (1-Methyl-1H-indazol-4-yl)boronic acid generally involves the lithiation of a protected 4-halo-1-methyl-1H-indazole followed by quenching with a trialkyl borate and subsequent hydrolysis. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Core Application: Suzuki-Miyaura Cross-Coupling

This compound is a key coupling partner in Suzuki-Miyaura reactions, a powerful method for the formation of biaryl and heteroaryl structures. These structures are common motifs in biologically active molecules, including kinase inhibitors.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the coupling of this compound with an aryl or heteroaryl halide. Note that reaction conditions may require optimization based on the specific substrates used.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 2-chloro-4-morpholinopyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (0.05-0.1 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

A Technical Guide to (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

This technical guide provides a comprehensive overview of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is an organoboron compound featuring a methylated indazole ring linked to a boronic acid functional group.[1] The indazole core is a bicyclic aromatic heterocycle, which is a prevalent scaffold in many pharmacologically active molecules.[2][3] The boronic acid group makes it a versatile intermediate, particularly for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1][4] The hydrochloride salt form generally enhances the compound's stability and solubility in polar solvents.

The molecular structure consists of an indazole ring system where a nitrogen atom at position 1 is substituted with a methyl group. The boronic acid group [-B(OH)2] is attached at the 4th position of the indazole ring.

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1257527-53-9 | [5] |

| Molecular Formula | C8H10BClN2O2 | [5] |

| Formula Weight | 212.44 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 118-123°C | [5] |

| Storage Temperature | 2-8°C | [5] |

Experimental Protocols

The synthesis of this compound is not explicitly detailed in the provided search results. However, a plausible synthetic route can be devised based on established methods for the synthesis of indazoles and aryl boronic acids.[2][4][6] A common approach involves the formation of the methylated indazole core followed by borylation.

A potential synthetic workflow could be:

-

Synthesis of 1-Methyl-1H-indazole: This can be achieved through various methods, such as the cyclization of a suitably substituted o-toluidine derivative.

-

Halogenation: Introduction of a halogen (e.g., bromine or iodine) at the 4-position of the 1-methyl-1H-indazole. This creates a handle for the subsequent borylation step.

-

Borylation: The halogenated intermediate can be converted to the boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.

-

Hydrochloride Salt Formation: The final boronic acid product is then treated with hydrochloric acid to yield the hydrochloride salt.

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure, including the position of the methyl and boronic acid groups on the indazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretches of the boronic acid and N-H bends (if any impurities are present).

-

Melting Point Analysis: To assess the purity of the final product.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are exceptionally useful intermediates in organic chemistry, primarily due to their participation in the Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction allows for the formation of a carbon-carbon bond between the boronic acid (or its ester) and an aryl or vinyl halide, catalyzed by a palladium complex.

This compound serves as a building block to introduce the 1-methyl-1H-indazol-4-yl moiety into more complex molecules. The indazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3]

The indazole nucleus is a key component of several approved drugs and clinical candidates.[3][6] For example, pazopanib and axitinib are indazole-containing tyrosine kinase inhibitors used in cancer therapy.[6] The introduction of the 1-methyl-1H-indazol-4-yl group using this boronic acid can be a crucial step in the synthesis of novel drug candidates. The boronic acid functional group itself can also impart biological activity, as seen in proteasome inhibitors like bortezomib, although in this context, it is primarily used as a synthetic handle.[4] Researchers can utilize this building block to explore new chemical space and develop potent and selective modulators of various biological targets.

References

- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-indazole-4-boronic acid hydrochloride | 1257527-53-9 [amp.chemicalbook.com]

- 6. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, a valuable building block in pharmaceutical research and drug development. The synthesis is presented as a three-step process, commencing with the regioselective N-methylation of 4-bromo-1H-indazole, followed by a palladium-catalyzed Miyaura borylation, and concluding with the hydrolysis of the boronate ester and formation of the hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation to facilitate its practical application.

Synthesis Pathway Overview

The synthesis of this compound can be strategically achieved through a three-step sequence as illustrated below. This pathway prioritizes regioselectivity in the initial methylation step to ensure the desired N1-isomer, followed by a robust and versatile borylation method.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols and Data

Step 1: N-Methylation of 4-Bromo-1H-indazole

The critical step in this synthesis is the regioselective methylation of 4-bromo-1H-indazole to favor the formation of the desired N1-isomer, 4-bromo-1-methyl-1H-indazole, over the N2-isomer. While standard methylation conditions often yield a mixture, a regioselective approach is preferred for a more efficient synthesis.

Method A: Non-Regioselective Methylation

A common method involves the use of methyl iodide and potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).[1] This method, however, typically results in a mixture of N1 and N2 isomers, necessitating chromatographic separation.

| Reagent/Parameter | Condition | Molar Equiv. |

| 4-Bromo-1H-indazole | - | 1.0 |

| Methyl Iodide (MeI) | - | 1.2 - 1.8 |

| Potassium Carbonate (K2CO3) | - | 3.0 |

| Solvent | Acetone or DMF | - |

| Temperature | 25 °C to reflux | - |

| Reaction Time | 3 - 8 hours | - |

| Product | Yield of 1-isomer | Yield of 2-isomer |

| 4-Bromo-1-methyl-1H-indazole | ~60%[1] | ~24%[1] |

Experimental Protocol (Method A):

To a solution of 4-bromo-1H-indazole (1.0 eq.) in DMF (0.5 M), potassium carbonate (3.0 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Methyl iodide (1.5 eq.) is then added dropwise, and the reaction mixture is stirred at 25 °C for 3 hours.[1] Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.[1]

Method B: Regioselective N1-Methylation

To improve the regioselectivity towards the N1-isomer, a method adapted from the alkylation of a similar indazole derivative can be employed, utilizing a milder methylating agent like methyl p-toluenesulfonate and a different base/solvent system.[2] The use of cesium carbonate in dioxane has been shown to favor N1-alkylation for related indazole systems.[2][3]

| Reagent/Parameter | Condition | Molar Equiv. |

| 4-Bromo-1H-indazole | - | 1.0 |

| Methyl p-toluenesulfonate | - | 1.5 |

| Cesium Carbonate (Cs2CO3) | - | 2.0 |

| Solvent | 1,4-Dioxane | - |

| Temperature | 90 °C | - |

| Reaction Time | 2 - 4 hours | - |

| Product | Expected Yield | Expected Regioselectivity |

| 4-Bromo-1-methyl-1H-indazole | >90% | High N1-selectivity |

Experimental Protocol (Method B):

To a solution of 4-bromo-1H-indazole (1.0 eq.) in 1,4-dioxane (0.1 M), cesium carbonate (2.0 eq.) is added, followed by methyl p-toluenesulfonate (1.5 eq.).[2] The resulting mixture is stirred at 90 °C for 2-4 hours. After completion (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired 4-bromo-1-methyl-1H-indazole with high regioselectivity.[2]

Caption: N-Methylation of 4-bromo-1H-indazole leading to N1 and N2 isomers.

Step 2: Miyaura Borylation of 4-Bromo-1-methyl-1H-indazole

The Miyaura borylation is a robust palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from aryl halides.[4][5][6][7] This reaction is generally tolerant of a wide range of functional groups.

| Reagent/Parameter | Condition | Molar Equiv. |

| 4-Bromo-1-methyl-1H-indazole | - | 1.0 |

| Bis(pinacolato)diboron (B2pin2) | - | 1.1 - 1.5 |

| Palladium Catalyst (e.g., Pd(dppf)Cl2) | 2-5 mol% | 0.02 - 0.05 |

| Base (e.g., Potassium Acetate, KOAc) | - | 3.0 |

| Solvent | 1,4-Dioxane or DMSO | - |

| Temperature | 80 - 110 °C | - |

| Reaction Time | 12 - 24 hours | - |

| Product | Expected Yield | |

| (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester | 60 - 90% |

Experimental Protocol:

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), 4-bromo-1-methyl-1H-indazole (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 3 mol%) are combined.[8] Anhydrous and degassed 1,4-dioxane (0.2 M) is added, and the flask is sealed. The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester.

Caption: Miyaura borylation of 4-bromo-1-methyl-1H-indazole.

Step 3: Hydrolysis of Boronate Ester and Hydrochloride Salt Formation

The final step involves the hydrolysis of the pinacol boronate ester to the free boronic acid, followed by the formation of the hydrochloride salt. This can often be achieved in a one-pot procedure by treatment with aqueous hydrochloric acid.

| Reagent/Parameter | Condition | Molar Equiv. |

| (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester | - | 1.0 |

| Hydrochloric Acid (aq.) | 1-6 M | Excess |

| Solvent | Acetone, THF, or Ether | - |

| Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 1 - 4 hours | - |

| Product | Expected Yield | |

| This compound | High |

Experimental Protocol:

The (1-Methyl-1H-indazol-4-yl)boronic acid pinacol ester (1.0 eq.) is dissolved in a suitable solvent such as acetone or THF. The solution is cooled to 0 °C, and an excess of aqueous hydrochloric acid (e.g., 2 M HCl) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, during which the hydrochloride salt may precipitate. If precipitation occurs, the solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether or hexanes), and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent to induce crystallization or precipitation of the product.

Alternative Borylation Method: Lithiation-Borylation

An alternative to the Miyaura borylation is a lithiation-borylation sequence. This method involves a halogen-metal exchange followed by reaction with a borate ester.

Experimental Protocol (Hypothetical):

A solution of 4-bromo-1-methyl-1H-indazole (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 eq.) is then added dropwise, and the reaction is stirred for another 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent. After workup and purification, the boronic acid would be obtained, which can then be converted to the hydrochloride salt as described in Step 3.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for this compound. By employing a regioselective N-methylation strategy and a reliable Miyaura borylation, the target compound can be synthesized in good overall yield. The provided experimental protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel indazole-based compounds for drug discovery and development.

References

- 1. 4-BROMO-1-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

The Discovery of Substituted 1-Methyl-Indazole Boronic Acids: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships of a Promising Scaffold in Kinase Inhibition

Substituted 1-methyl-indazole boronic acids have emerged as a versatile and highly valuable scaffold in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology. Their unique structural features and synthetic accessibility have positioned them as key building blocks in the creation of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds, tailored for researchers, scientists, and drug development professionals.

Core Synthesis and Functionalization

Substituted 1-methyl-indazole boronic acids are primarily synthesized through functionalization of the indazole core, followed by the introduction of the boronic acid moiety. A common strategy involves the methylation of the indazole nitrogen, followed by directed ortho-metalation and subsequent borylation. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively employed to couple the boronic acid group to a pre-functionalized 1-methyl-indazole core.[1]

The versatility of the 1-methyl-indazole scaffold allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The boronic acid group, in particular, serves as a crucial handle for further synthetic transformations, most notably in carbon-carbon bond formation via Suzuki coupling, to generate more complex molecular architectures.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in substituted 1-methyl-indazole boronic acids lies in their application as precursors and key intermediates in the synthesis of potent and selective protein kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1-methyl-indazole core has proven to be an effective pharmacophore for targeting the ATP-binding site of various kinases.

PKMYT1 Inhibition in Triple-Negative Breast Cancer

Recent research has identified novel indazole derivatives, synthesized from 1-methyl-indazole boronic acid precursors, as potent inhibitors of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1).[3][4] PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, and its inhibition represents a promising therapeutic strategy for cancers with a high degree of genomic instability, such as triple-negative breast cancer.[3]

A series of compounds were developed, with the 1-methyl-indazole moiety serving as a core component. The inhibitory activity of these compounds against PKMYT1 was evaluated, revealing potent inhibition at nanomolar concentrations.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative compounds derived from substituted 1-methyl-indazole boronic acids.

Table 1: PKMYT1 Kinase Inhibitory Activity of Novel Indazole Compounds [3][4]

| Compound ID | PKMYT1 IC50 (nM) |

| XH-05 | 10-50 |

| XH-09 | 50-100 |

| XH-10 | 10-50 |

| XH-11 | 1-10 |

| XH-12 | 1-10 |

| XH-13 | 50-100 |

| XH-14 | >1000 |

| XH-15 | 100-500 |

| XH-16 | 500-1000 |

| XH-20 | 500-1000 |

| XH-21 | >1000 |

Table 2: Kinase Inhibitory Activity of 6-Bromo-1-methyl-1H-indazol-4-amine Analogs against PLK4 [5]

| Compound ID | R1 Substitution | PLK4 IC50 (nM) | Cellular Antiproliferative Activity (MCF-7, IC50 µM) |

| LEAD-001 | H | 50 | 5.2 |

| COMP-002 | F | 35 | 3.8 |

| COMP-003 | Cl | 28 | 2.5 |

| COMP-004 | CH3 | 45 | 4.1 |

Structure-Activity Relationships (SAR)

The development of potent kinase inhibitors based on the 1-methyl-indazole scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern inhibitory potency and selectivity.

For the PKMYT1 inhibitors, substitutions at the R3 and R6 positions of the core scaffold were found to significantly impact activity. A methyl group at the R3 position and a cyclopropyl or tert-butyl group at the R6 position were shown to be favorable for potent PKMYT1 inhibition.[3] In the case of the 6-bromo-1-methyl-1H-indazol-4-amine analogs targeting PLK4, small electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring attached to the 4-amino group enhanced inhibitory potency.[5]

Experimental Protocols

General Synthesis of 1-Methyl-Indazole Boronic Acid Pinacol Ester

A common route to a key intermediate, tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, involves the Suzuki coupling of a halogenated 1-methyl-indazole precursor with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base.

Materials:

-

Halogenated 1-methyl-indazole derivative

-

Bis(pinacolato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., potassium acetate)

-

Anhydrous solvent (e.g., dioxane)

Procedure:

-

To a solution of the halogenated 1-methyl-indazole in anhydrous dioxane are added bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1-methyl-indazole boronic acid pinacol ester.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using a luminescent-based assay such as the ADP-Glo™ Kinase Assay.[4] This assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Kinase enzyme (e.g., PKMYT1)

-

Kinase substrate

-

ATP

-

Test compounds

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

Procedure:

-

The kinase reaction is initiated by incubating the kinase enzyme with its substrate, ATP, and varying concentrations of the test compound in a suitable buffer.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

-

The luminescence is measured using a plate-reading luminometer.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizations

Caption: PKMYT1's role in the G2/M checkpoint and its inhibition.

Caption: Workflow for discovering 1-methyl-indazole kinase inhibitors.

Caption: Key factors influencing the SAR of 1-methyl-indazole derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Spectroscopic Data of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride. While a complete, publicly available dataset for this specific compound is not available, this document compiles representative data based on closely related structures and general principles of spectroscopic analysis. It also includes detailed experimental protocols for obtaining and interpreting such data.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of similar compounds, including other indazole and phenylboronic acid derivatives.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-3 |

| ~7.5-7.7 | d | 1H | H-7 |

| ~7.3-7.5 | t | 1H | H-6 |

| ~7.1-7.3 | d | 1H | H-5 |

| ~4.0 | s | 3H | N-CH₃ |

| ~8.5 (broad s) | 2H | B(OH)₂ | |

| ~11.0 (broad s) | 1H | HCl |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~140 | C-7a |

| ~135 | C-3 |

| ~130 | C-3a |

| ~128 | C-6 |

| ~125 | C-5 |

| ~120 (broad) | C-4 (ipso-carbon attached to Boron) |

| ~110 | C-7 |

| ~35 | N-CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 177.08 | [M+H]⁺ |

| 199.06 | [M+Na]⁺ |

| 159.07 | [M+H-H₂O]⁺ |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | O-H stretch (boronic acid) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (methyl) |

| ~1620-1600 | C=N, C=C stretch (indazole ring) |

| ~1350 | B-O stretch |

| ~1080 | B-C stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial, as the acidic protons of the boronic acid and the hydrochloride salt may exchange with protic solvents. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable analyzer (e.g., quadrupole, time-of-flight).

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe protonated species like [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Collect the spectrum over a typical range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Caption: Experimental workflow for synthesis and characterization.

Caption: Relationship between spectroscopic data and structure.

Solubility of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a key building block in medicinal chemistry and drug development, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation. This technical guide addresses the current landscape of solubility information for this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a detailed experimental framework for determining its solubility. It further discusses the expected solubility trends based on the compound's structural characteristics and offers a standardized methodology for data collection and presentation.

Introduction

Boronic acids and their derivatives are indispensable tools in modern organic synthesis.[1][2][3] this compound, in particular, serves as a versatile reagent for introducing the 1-methyl-1H-indazol-4-yl moiety into complex molecules, a common scaffold in pharmacologically active compounds. The efficiency of synthetic steps, including the widely used Suzuki-Miyaura coupling, is highly dependent on the solubility of the boronic acid reagent in the chosen reaction medium.[4][5][6] Furthermore, solubility data is crucial for developing robust crystallization and purification processes.

This guide provides researchers with:

-

An overview of the physicochemical properties of this compound and their likely influence on its solubility.

-

A detailed experimental protocol for the systematic determination of its solubility in various organic solvents.

-

Templates for standardized data presentation.

-

Visual workflows for experimental procedures and relevant chemical reactions.

Physicochemical Properties and Expected Solubility Trends

While specific experimental data for this compound is scarce, an analysis of its structure allows for informed predictions regarding its solubility behavior.

-

Molecular Structure: The compound consists of a methylated indazole ring linked to a boronic acid group and is supplied as a hydrochloride salt.

-

Indazole Moiety: The bicyclic aromatic indazole system can participate in π-π stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors, suggesting potential solubility in polar solvents.[7]

-

Boronic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. However, boronic acids can undergo reversible dehydration to form cyclic boroxine anhydrides, which can complicate solubility measurements and lead to variability in results.[3][8] This equilibrium is influenced by the solvent and the presence of water.[8]

-

Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule. Generally, salts are more soluble in polar solvents and less soluble in non-polar organic solvents.[9] The formation of hydrochloride salts does not always enhance solubility and can be influenced by a common ion effect.[10] However, it typically favors solubility in polar protic solvents like alcohols over non-polar solvents like hydrocarbons.

Expected Trends: Based on these features and data from analogous compounds like phenylboronic acid, the following trends can be anticipated:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and potentially water.

-

Moderate Solubility: Likely in polar aprotic solvents like acetone, acetonitrile, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). Phenylboronic acid itself shows high solubility in ethers and ketones.[3][8]

-

Low to Negligible Solubility: Expected in non-polar solvents such as toluene, hexanes, and methylcyclohexane. Phenylboronic acid has very low solubility in hydrocarbon solvents.[3][8]

Experimental Protocol for Solubility Determination

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic (synthetic) method. This method involves visually or instrumentally determining the temperature at which a solid-liquid mixture of known composition becomes a clear, single-phase solution upon controlled heating.

Required Apparatus

-

Jacketed glass vessel equipped with a magnetic stirrer.

-

Circulating thermostat bath for precise temperature control.

-

Calibrated digital thermometer or temperature probe (accuracy ±0.1 K).

-

Turbidity sensor or a laser beam and photodetector to monitor the clarity of the solution. Visual observation can also be used but is less precise.

-

Analytical balance (accuracy ±0.1 mg).

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh a specific mass of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Equilibration: Place the vessel in the thermostat bath and begin stirring to ensure a homogenous suspension.

-

Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.1-0.3 K/min) to ensure the system remains close to thermal equilibrium.

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Data Collection: Repeat the procedure with different known compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

The overall experimental workflow is depicted in the diagram below.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison and analysis. The following table provides a standardized format for presenting the experimental results.

Table 1: Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Mole Fraction (x₁) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Tetrahydrofuran | ||||

| Dichloromethane | ||||

| Toluene | ||||

| User Defined |

Note: This table is a template for recording experimentally determined data.

Context of Application: The Suzuki-Miyaura Coupling

The primary application driving the need for solubility data of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex. The solubility of all reactants in the solvent system is paramount for achieving high yields and reproducible results.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its systematic determination. By understanding the physicochemical characteristics of the molecule, researchers can make informed decisions on solvent selection. The provided experimental protocol for the dynamic method offers a robust approach to generating reliable solubility curves. This information is indispensable for the effective use of this important building block in pharmaceutical research and development, enabling optimized reaction conditions, enhanced purification strategies, and consistent manufacturing processes.

References

- 1. mdpi.com [mdpi.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]

- 8. d-nb.info [d-nb.info]

- 9. quora.com [quora.com]

- 10. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride. Due to the inherent sensitivity of boronic acids, proper handling and storage are critical to ensure the integrity and reactivity of this compound in research and development applications. This document outlines general stability considerations, summarizes storage recommendations from various suppliers, and provides a general protocol for stability assessment.

Introduction to Boronic Acid Stability

Boronic acids are a class of compounds characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom. While versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, they are known to be susceptible to certain degradation pathways.[1][2] The primary routes of degradation include:

-

Oxidation: The boronic acid functional group can be susceptible to oxidation, which can be accelerated by exposure to air.[1]

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This can occur under acidic conditions.[1]

-

Trimerization (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic boroxine anhydrides. This process is often reversible in the presence of water.

Given these potential degradation pathways, the stability of this compound is dependent on its handling and storage environment. The hydrochloride salt form may influence its stability profile compared to the free base.

Recommended Storage Conditions

Information from various chemical suppliers provides a general consensus on the optimal storage conditions for this compound and related boronic acid compounds. A summary of these recommendations is presented in the table below.

| Parameter | Recommendation | Rationale | Source |

| Temperature | Store at room temperature, 2-8°C, or in a freezer. | Lower temperatures can slow down potential degradation reactions. The specific temperature may depend on the purity and intended length of storage. | [3][4][5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the boronic acid moiety. | [5][6] |

| Moisture | Keep in a tightly closed, dry container. The compound is moisture-sensitive. | To prevent hydrolysis and potential degradation. Boronic acids can also form boroxines through dehydration. | [6][7] |

| Light | Store in a light-resistant container. | While not always specified, protection from light is a general good practice for chemical storage to prevent photolytic degradation. | General laboratory practice. |

| Purity | Use high-purity material for applications sensitive to impurities. | Impurities can potentially catalyze degradation. | General laboratory practice. |

General Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound under specific laboratory conditions, a stability study can be performed. The following is a general protocol that can be adapted as needed.

Objective: To determine the degradation of this compound over time under various temperature and humidity conditions.

Materials:

-

This compound

-

Vials (amber glass, with screw caps)

-

Environmental chambers or ovens set to desired temperatures (e.g., 25°C, 40°C)

-

Desiccators with saturated salt solutions to control humidity (e.g., saturated sodium chloride for ~75% relative humidity)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Solvents for HPLC mobile phase (e.g., acetonitrile, water, formic acid)

Methodology:

-

Sample Preparation:

-

Accurately weigh a predetermined amount of this compound into several amber glass vials.

-

Prepare a sufficient number of vials for each storage condition and time point.

-

-

Storage Conditions:

-

Divide the vials into different storage conditions. For example:

-

25°C / 60% Relative Humidity (RH)

-

40°C / 75% RH

-

5°C (refrigerator)

-

-20°C (freezer)

-

-

For controlled humidity, place the vials in desiccators containing appropriate saturated salt solutions.

-

-

Time Points:

-

Establish a schedule for pulling samples for analysis. For example: T=0, 1 week, 2 weeks, 1 month, 3 months, and 6 months.

-

-

Analytical Method:

-

At each time point, remove a vial from each storage condition.

-

Prepare a solution of the sample in a suitable solvent at a known concentration.

-

Analyze the sample by a validated HPLC method to determine the purity of the compound. The appearance of new peaks or a decrease in the main peak area would indicate degradation.

-

The percentage of the parent compound remaining can be calculated relative to the T=0 sample.

-

-

Data Analysis:

-

Plot the percentage of this compound remaining versus time for each storage condition.

-

This data will provide a quantitative measure of the compound's stability under the tested conditions.

-

Visual Representation of Workflows

The following diagrams illustrate key logical workflows for handling and assessing the stability of this compound.

Caption: Recommended workflow for receiving and storing this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-Methyl-1H-indazole-6-boronic acid = 95 1150114-80-9 [sigmaaldrich.com]

- 5. 957720-01-3|(1-Methyl-1H-imidazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Purity and Characterization of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride, a key building block in contemporary drug discovery and development. Given the compound's emerging importance, this document outlines its physicochemical properties and provides detailed experimental protocols for its characterization using state-of-the-art analytical techniques.

Core Compound Specifications

This compound is a heterocyclic aromatic compound containing a boronic acid functional group. This moiety makes it a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The hydrochloride salt form often enhances stability and solubility.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₁₀BClN₂O₂ |

| Molecular Weight | 212.44 g/mol |

| CAS Number | 1257527-53-9 |

| Appearance | Typically a white to off-white solid |

| Purity (Typical) | ≥95% |

Characterization Methodologies

Rigorous characterization is essential to ensure the quality and suitability of this compound for research and development purposes. The following sections detail the standard analytical methods employed for its comprehensive evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and confirming its identity. Both ¹H and ¹³C NMR are critical for structural verification.

¹H NMR Spectroscopy

-

Objective: To confirm the presence and connectivity of hydrogen atoms in the molecule.

-

Expected Signals: Signals corresponding to the aromatic protons on the indazole ring, the N-methyl protons, and the hydroxyl protons of the boronic acid group are anticipated. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy

-

Objective: To identify all unique carbon environments within the molecule.

-

Expected Signals: Resonances for the aromatic carbons of the indazole ring and the N-methyl carbon are expected. The carbon attached to the boron atom may exhibit broadening due to quadrupolar relaxation of the boron nucleus.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and for identifying any impurities.

-

Principle: A reversed-phase HPLC method separates the compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

-

Detection: Ultraviolet (UV) detection is commonly used, with the detection wavelength set to the absorbance maximum of the indazole chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for both purity assessment and structural confirmation.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this compound, typically in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Mass Analysis: A high-resolution mass spectrometer can provide an accurate mass measurement, confirming the elemental composition of the parent ion and any observed fragments.

Elemental Analysis

-

Purpose: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound. The experimental values should align with the theoretical values calculated from the molecular formula, providing a fundamental confirmation of the compound's composition and purity.

Experimental Protocols

The following are detailed protocols for the characterization of this compound.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Protocol 2: HPLC Purity Determination

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Analysis: Inject 10 µL of the sample solution and integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 3: LC-MS Analysis

-

LC Conditions: Use the same HPLC conditions as described in Protocol 2.

-

MS Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Analysis: Analyze the mass spectrum for the [M+H]⁺ ion of the parent compound and identify any impurity peaks.

Protocol 4: Elemental Analysis

-

Sample Preparation: Provide a dried (e.g., under vacuum over P₂O₅) and accurately weighed sample (typically 2-3 mg).

-

Instrumentation: Utilize a calibrated CHN analyzer.

-

Analysis: Perform the analysis in triplicate to ensure accuracy and precision. Compare the experimental percentages of C, H, N, and Cl to the theoretical values.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of the characterization process for this compound.

Caption: Logical workflow for the synthesis and characterization of the target compound.

Caption: Interrelation of analytical techniques for comprehensive characterization.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl motifs, which are common structural units in many drug candidates.[1][4] Indazole derivatives, in particular, are of significant interest due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[4]

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride with various aryl and heteroaryl halides. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers in drug discovery and development, facilitating the synthesis of novel 1-methyl-4-aryl-1H-indazole derivatives.

Challenges in Heteroaryl Suzuki-Miyaura Couplings

While the Suzuki-Miyaura coupling is a powerful tool, its application to heteroaromatic substrates can present unique challenges. Heteroaryl boronic acids, including indazole derivatives, are often prone to competitive protodeboronation, a side reaction that reduces the yield of the desired coupled product.[5] Additionally, the Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[5][6] Careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is therefore crucial for a successful coupling.

Optimization of Reaction Conditions

To achieve optimal yields and purity, several key parameters of the Suzuki-Miyaura coupling should be systematically evaluated. The following table summarizes common starting points and ranges for the optimization of the reaction between this compound and an aryl halide.

Table 1: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Reagent/Condition | Typical Range/Examples | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos, XPhos) | 2-10 mol% | The choice of catalyst and ligand is critical and substrate-dependent. Buchwald-type ligands are often effective for challenging couplings.[5][6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | 2-3 equivalents | An inorganic base is required to activate the boronic acid.[2][7] For the hydrochloride salt of the boronic acid, an additional equivalent of base is necessary. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME, DMF | 4:1 to 10:1 organic:aqueous ratio | A mixture of an organic solvent and water is commonly used. Anhydrous conditions with a strong, non-nucleophilic base can also be effective.[5][8] |

| Temperature | 80-120 °C | Reaction temperature is typically elevated to ensure a reasonable reaction rate. | |

| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS to determine completion. |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

-

Base (e.g., K₂CO₃, 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

Procedure:

-

To a Schlenk flask or sealed reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol, 5 mol%).

-

Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-4-aryl-1H-indazole.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Indazole Derivatives

| Indazole Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-1-methyl-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 85 | [9] |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) (10) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75 | [10] |

| 3-Chloro-1H-indazole | Phenylboronic acid | XPhos Precatalyst (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 88 | [6] |

| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2) | DME | 80 | 2 | 92 | [11] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Reaction Optimization

This diagram outlines a logical workflow for the optimization of the Suzuki-Miyaura coupling reaction.

Caption: A logical workflow for the optimization of Suzuki-Miyaura coupling reactions.

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride in the Synthesis of IRAK4 Inhibitors

Introduction

(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a key building block in medicinal chemistry, particularly in the synthesis of potent and selective kinase inhibitors. Its rigid indazole scaffold and the versatile boronic acid moiety make it an ideal synthon for generating diverse libraries of compounds for drug discovery. A significant application of this reagent is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immunity signaling pathways. Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of IRAK4 inhibitors.

Application in the Synthesis of IRAK4 Inhibitors

This compound serves as a crucial component for introducing the 1-methyl-1H-indazol-4-yl moiety into target molecules via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the indazole ring and a variety of aryl or heteroaryl halides, providing a modular and efficient approach to synthesizing complex molecular architectures.

In the context of IRAK4 inhibitors, the 1-methyl-1H-indazol-4-yl group often functions as a key pharmacophore that interacts with specific residues in the ATP-binding pocket of the kinase. By systematically varying the coupling partner, researchers can explore the structure-activity relationship (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Quantitative Data: IRAK4 Inhibition

The following table summarizes the in vitro activity of representative IRAK4 inhibitors synthesized using this compound. The data is compiled from publicly available patent literature (WO2017004133A1).

| Compound ID | Structure | IRAK4 IC50 (nM) |

| Example 1 | 10 | |

| Example 2 | 25 | |

| Example 3 | 8 | |

| Example 4 | 15 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.0 eq)

-

Aryl/Heteroaryl halide (e.g., bromide or chloride) (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4) (0.05 - 0.1 eq)

-

Base (e.g., K2CO3, Cs2CO3, or Na2CO3) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a dry reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Protocol for IRAK4 Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against IRAK4 using a biochemical assay.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., a specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Synthesized inhibitor compounds

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 384-well plate, add the assay buffer, the inhibitor solution (or DMSO for control), and the IRAK4 enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for IRAK4 Inhibitor Discovery.

Synthesis of Novel PARP Inhibitors Utilizing (1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-indazol-4-yl)boronic acid hydrochloride is a key building block in the synthesis of a variety of bioactive molecules, most notably in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of crucial carbon-carbon bonds in the assembly of complex drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a representative PARP inhibitor, along with relevant biological activity data and pathway diagrams.

Application: Synthesis of a 4-Aryl-1-methyl-1H-indazole PARP Inhibitor

The 1-methyl-1H-indazole moiety is a recognized pharmacophore in numerous PARP inhibitors. The synthesis of 4-aryl-1-methyl-1H-indazoles via Suzuki-Miyaura coupling is a convergent and efficient strategy to access a library of potential drug candidates. This approach allows for the late-stage introduction of diverse aryl and heteroaryl groups at the 4-position of the indazole core, enabling extensive structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following table summarizes the typical reaction yields and biological activity for a representative 4-aryl-1-methyl-1H-indazole synthesized using this compound.

| Coupling Partner (Aryl Halide) | Product | Yield (%) | PARP-1 IC₅₀ (nM) |

| 4-Bromobenzamide | 4-(4-carbamoylphenyl)-1-methyl-1H-indazole | 85 | 15 |

| 2-Bromo-5-fluoropyridine | 4-(5-fluoropyridin-2-yl)-1-methyl-1H-indazole | 78 | 25 |

| 1-Bromo-4-cyanobenzene | 4-(4-cyanophenyl)-1-methyl-1H-indazole | 82 | 18 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(4-carbamoylphenyl)-1-methyl-1H-indazole.

Materials:

-

This compound

-

4-Bromobenzamide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.2 mmol), 4-bromobenzamide (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

-

Evacuate and backfill the flask with nitrogen or argon gas three times.

-

Add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 90 °C and maintain for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-(4-carbamoylphenyl)-1-methyl-1H-indazole as a solid.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow.

Signaling Pathway: PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks, ultimately resulting in cell death. This concept is known as synthetic lethality.

Caption: PARP inhibition signaling pathway.

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with Indazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This method is particularly valuable in drug discovery and development for the synthesis of complex molecules, including those containing the indazole scaffold, a privileged heterocyclic motif found in numerous biologically active compounds.[4][5] These application notes provide detailed protocols and a comparative overview of palladium catalyst systems for the Suzuki coupling of indazole boronic acids, designed to aid researchers in optimizing existing methods and developing new synthetic routes.

Introduction to Suzuki Reactions with Indazoles

The indazole core is a key component in a variety of therapeutic agents, including kinase inhibitors that target signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[4] The ability to functionalize the indazole ring at various positions through C-C bond formation is crucial for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.[4] The Suzuki-Miyaura reaction, which couples an organoboron species (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base, is a premier method for achieving this transformation.[1][2][6]

The general scheme for the Suzuki coupling of a halo-indazole with an indazole boronic acid is depicted below:

Figure 1: General Reaction Scheme

Caption: General Suzuki-Miyaura cross-coupling reaction.

Palladium Catalyst Systems and Reaction Conditions

The success of a Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. For nitrogen-containing heterocycles like indazoles, careful optimization is often necessary to prevent catalyst inhibition and side reactions.[1]

Commonly Used Palladium Catalysts and Ligands

A variety of palladium sources and phosphine ligands are employed in Suzuki couplings involving indazoles. The selection of the ligand is critical as it influences the stability and reactivity of the active palladium(0) species.

-

Palladium(II) Precatalysts: Pd(OAc)₂, PdCl₂(dppf), and PdCl₂(PPh₃)₂ are common precatalysts that are reduced in situ to the active Pd(0) species.[7][8][9]

-

Palladium(0) Precatalysts: Pd(PPh₃)₄ and Pd₂(dba)₃ are directly active or readily generate the active catalyst.[10][11]

-

Buchwald Ligands: Electron-rich and sterically hindered biaryl phosphine ligands such as SPhos and XPhos have shown high efficacy, particularly for challenging couplings involving heteroaryl chlorides.[12]

-